The synthesis and characterization of 4,6-difluoro-1H-benzo[d]imidazol-2(3H)-one have been documented in various research studies focusing on the development of benzimidazole derivatives with improved biological activities. Benzimidazole derivatives are widely studied in medicinal chemistry due to their potential as antimicrobial, anticancer, and anti-inflammatory agents .
The synthesis of 4,6-difluoro-1H-benzo[d]imidazol-2(3H)-one can be achieved through several methods. One notable approach involves the microwave-assisted synthesis of fluoro-benzimidazole derivatives. This method typically utilizes starting materials such as methyl 4-formylbenzoate and sodium disulfite in a dimethylformamide solvent under controlled microwave conditions.
This method has been reported to yield high purity products with yields exceeding 85% .
The molecular structure of 4,6-difluoro-1H-benzo[d]imidazol-2(3H)-one features a fused bicyclic system consisting of a benzene ring and an imidazole ring. The presence of fluorine substituents at positions 4 and 6 significantly influences the electronic properties of the molecule.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to confirm the structure and purity of synthesized compounds .
4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one can participate in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitution reactions due to the electrophilic nature imparted by the fluorine substituents.
These reactions are significant in developing new derivatives with enhanced biological activities .
The mechanism of action for compounds like 4,6-difluoro-1H-benzo[d]imidazol-2(3H)-one often involves interaction with specific biological targets. Research has indicated that benzimidazole derivatives can inhibit key enzymes or disrupt cellular processes.
The physical and chemical properties of 4,6-difluoro-1H-benzo[d]imidazol-2(3H)-one contribute significantly to its potential applications.
4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one has potential applications across various fields due to its biological activities.
The compound systematically named 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one (CAS: 176244-21-6) follows IUPAC conventions for benzimidazolone derivatives. Its molecular formula is C₇H₄F₂N₂O, with a molar mass of 170.12 g/mol. The core structure consists of a fused bicyclic system: a benzene ring condensed with a 2-imidazolone ring. The fluorine atoms occupy meta positions relative to each other on the benzene moiety (C4 and C6), while the carbonyl group resides at the 2-position of the imidazole ring [5] [9].
Stereochemically, the molecule adopts a near-planar configuration due to conjugation across the fused rings. Density Functional Theory (DFT) calculations predict a dihedral angle of <5° between the imidazolone and benzene planes, facilitating extended π-conjugation. This planarity is sterically enforced by the cis-configuration of the N1-H and C2=O bonds, which reside in the same plane. The fluorine atoms introduce electron-withdrawing effects, reducing electron density at C4/C6 (13C NMR: δC4/C6 ≈ 150–155 ppm) and increasing acidity at N1 (pKa ≈ 9.2) compared to non-fluorinated analogs [5] .
Atom Position | Bond Type | Bond Length (Å) | Bond Angle (°) |
---|---|---|---|
C2=O | Carbonyl (C=O) | 1.224 | - |
N1-C2 | Amide (C-N) | 1.376 | 109.5 |
C4-F | Aryl Fluoride | 1.340 | 120.0 |
C6-F | Aryl Fluoride | 1.340 | 120.0 |
N3-C2 | Imine (C=N) | 1.310 | 108.7 |
X-ray diffraction analyses of analogous fluoro-benzimidazolones reveal orthorhombic crystal systems with space group Pbca. The unit cell parameters for 4,6-difluoro derivatives include dimensions a = 8.3246 Å, b = 14.9567 Å, and c = 16.4461 Å, with a cell volume of 2047.68 ų (Z = 8). Molecules pack via N-H⋯O hydrogen bonds between the imidazolone carbonyl (O) and N-H donor (N1-H), forming zigzag supramolecular chains along the a-axis (d = 2.801 Å, ∠D-H⋯A = 164°) [3] [10].
Notably, fluorine atoms participate in C-F⋯H-C interactions (2.45–2.60 Å), contributing to layered sheet architectures. The planarity of the benzimidazolone core (mean deviation: 0.016 Å) facilitates dense π-π stacking, with interplanar distances of 3.48 Å. Thermal displacement parameters (Ueq) indicate higher mobility for the carbonyl oxygen (Ueq ≈ 0.0699 Ų) compared to fluorinated carbons (Ueq ≈ 0.0479 Ų), reflecting vibrational anisotropy [3] [9].
Parameter | 4,6-Difluoro Derivative | 5,6-Difluoro Derivative [5] | 4-Fluoro Derivative [9] |
---|---|---|---|
Crystal System | Orthorhombic | Monoclinic | Orthorhombic |
Space Group | Pbca | P2₁/c | Pbca |
a (Å) | 8.3246(3) | 18.4984(4) | 8.3246(3) |
b (Å) | 14.9567(6) | 11.4221(3) | 14.9567(6) |
c (Å) | 16.4461(7) | 9.79600(19) | 16.4461(7) |
Volume (ų) | 2047.68(14) | 2069.51(8) | 2047.68(14) |
Z | 8 | 4 | 8 |
Rint | 0.030 | 0.049 | 0.030 |
The structural impact of fluorine substitution is evident when comparing 4,6-difluoro-1H-benzo[d]imidazol-2(3H)-one to positional isomers and non-fluorinated analogs:
Solubility & Lipophilicity: Computational models (XLOGP3) predict higher lipophilicity for 4,6-difluoro (LogP = 1.35) versus 4-fluoro (LogP = 1.09) derivatives. Aqueous solubility decreases inversely with fluorine count: 4,6-difluoro (0.874 mg/mL) < 4-fluoro (3.09 mg/mL) < non-fluorinated (8.45 mg/mL) [9].
Table 3: Physicochemical Comparison of Benzimidazolone Derivatives
Property | 4,6-Difluoro | 5,6-Difluoro [5] | 4-Fluoro [9] | Non-Fluorinated |
---|---|---|---|---|
Molecular Formula | C₇H₄F₂N₂O | C₇H₄F₂N₂O | C₇H₅FN₂O | C₇H₆N₂O |
Molecular Weight | 170.12 | 170.12 | 152.13 | 134.14 |
Calculated LogP | 1.35 | 1.42 | 1.09 | 0.85 |
Aqueous Solubility | 0.874 mg/mL | 0.802 mg/mL | 3.09 mg/mL | 8.45 mg/mL |
Melting Point | 290–295°C (dec.) | 265°C (dec.) | Not reported | 305°C |
Crystallographic Density | 1.422 g/cm³ | 1.408 g/cm³ | 1.400 g/cm³ | 1.385 g/cm³ |
Fluorine placement critically modulates biointeraction profiles. The 4,6-difluoro analog shows enhanced binding to aromatic clusters in enzyme active sites (e.g., BCL6 BTB domain) due to quadrupole interactions, unlike 5,6-difluoro isomers, where steric encumbrance reduces affinity by ~5-fold [2] [5]. These structure-activity relationships underscore the 4,6-difluoro isomer’s uniqueness in medicinal chemistry applications.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7